molecular formula C14H16O6 B14364983 Ethyl 4-[bis(acetyloxy)methyl]benzoate CAS No. 92788-08-4

Ethyl 4-[bis(acetyloxy)methyl]benzoate

Cat. No.: B14364983
CAS No.: 92788-08-4
M. Wt: 280.27 g/mol
InChI Key: FDPCPKYCIKPULA-UHFFFAOYSA-N
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Description

Ethyl 4-[bis(acetyloxy)methyl]benzoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes an ethyl group, a benzoate group, and two acetyloxy groups attached to a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[bis(acetyloxy)methyl]benzoate typically involves the esterification of 4-hydroxymethylbenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[bis(acetyloxy)methyl]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of an acid or base to yield 4-hydroxymethylbenzoic acid and acetic acid.

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic substitution.

Major Products Formed

    Hydrolysis: 4-Hydroxymethylbenzoic acid and acetic acid.

    Oxidation: Benzoic acid derivatives.

    Substitution: Various substituted benzoate esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[bis(acetyloxy)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving ester hydrolysis and enzyme activity.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester bonds, which can be hydrolyzed in the body.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 4-[bis(acetyloxy)methyl]benzoate primarily involves the hydrolysis of its ester bonds. In biological systems, esterases catalyze the hydrolysis, releasing the active components. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Another ester with a similar structure but with a methyl group instead of an ethyl group.

    Ethyl acetate: A simpler ester with a similar functional group but a different aromatic ring.

    Ethyl benzoate: Similar structure but lacks the acetyloxy groups.

Uniqueness

Ethyl 4-[bis(acetyloxy)methyl]benzoate is unique due to the presence of two acetyloxy groups, which provide additional sites for chemical reactions and modifications. This makes it a versatile compound in synthetic chemistry and various industrial applications.

Properties

CAS No.

92788-08-4

Molecular Formula

C14H16O6

Molecular Weight

280.27 g/mol

IUPAC Name

ethyl 4-(diacetyloxymethyl)benzoate

InChI

InChI=1S/C14H16O6/c1-4-18-13(17)11-5-7-12(8-6-11)14(19-9(2)15)20-10(3)16/h5-8,14H,4H2,1-3H3

InChI Key

FDPCPKYCIKPULA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(OC(=O)C)OC(=O)C

Origin of Product

United States

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